7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline is a complex organic compound that belongs to the quinazoline family. Its molecular formula is , and it has an average molecular weight of approximately 251.122 g/mol. This compound is characterized by its unique bicyclic structure, which includes a tetrahydropyrrolo moiety fused to a quinazoline ring. The presence of bromine at the seventh position of the quinazoline structure contributes to its reactivity and potential biological activity.
The compound is classified as a brominated heterocyclic compound and is often studied for its potential applications in medicinal chemistry. It is associated with various biological activities, making it a subject of interest in drug discovery and development. The synthesis of related compounds has been documented, suggesting pathways for the synthesis of 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline through modifications of existing synthetic routes for quinazoline derivatives .
The synthesis of 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline can be approached through several established methods for creating quinazoline derivatives. Common strategies include:
These methods highlight the versatility in synthesizing 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline by adapting known synthetic pathways.
The molecular structure of 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline features a fused bicyclic system comprising a pyrrole ring and a quinazoline framework. The InChI code for this compound is 1S/C11H11BrN2/c12-9-3-4-10-8(6-9)7-14-5-1-2-11(14)13-10/h2-4,6,13H,1,5
, which provides a unique identifier for computational chemistry applications.
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its stereochemistry and conformational dynamics.
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline can undergo various chemical reactions typical for brominated quinazolines:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with new properties.
The physical properties of 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline include:
Chemical properties include its reactivity due to the presence of the bromine atom and its ability to participate in typical reactions associated with heterocycles.
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline has potential applications in various fields:
Research into this compound continues as scientists seek to explore its full range of biological activities and therapeutic potentials.
Pyrrolo[2,1-b]quinazolines represent a distinctive class of nitrogen-fused heterocycles characterized by a tricyclic framework comprising a benzene ring annulated with pyrrolidine and pyrimidinone moieties. These compounds are classified as tetrahydropyrroloquinazolines when saturation exists across positions 1,2,3,9, rendering them partially reduced derivatives. The structural core serves as the pharmacophoric backbone for numerous bioactive natural alkaloids (e.g., deoxyvasicinone, mackinazolinone) and synthetic pharmaceuticals exhibiting diverse therapeutic potentials [5] [6].
Systematic naming follows IUPAC fusion rules: "pyrrolo[2,1-b]quinazoline" designates a quinazoline ring system (positions 1-4 and 4a-8a) fused with pyrrole at quinazoline bonds 2-3 and 3-4. The prefix "1,2,3,9-tetrahydro" specifies saturation within the pyrrole ring (positions 1,2,3) and the bridging nitrogen (position 9). In 7-bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline (CAS 61938-84-9), a bromine atom occupies the C7 position of the benzenoid ring. Its molecular formula is C₁₁H₁₁BrN₂ (MW 251.12), featuring a planar quinazoline moiety connected to a saturated pyrrolidine ring, creating a stereochemically defined scaffold [1] [4] [7]. The saturation confers conformational rigidity while influencing electronic distribution critical for bioactivity.
Table 1: Physicochemical Profile of 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Property | Value | Source |
---|---|---|
CAS Registry Number | 61938-84-9 | [1] [4] |
Molecular Formula | C₁₁H₁₁BrN₂ | [1] [4] |
Molecular Weight | 251.12 g/mol | [1] [4] |
SMILES Notation | BrC1=CC2=C(N=C(CCC3)N3C2)C=C1 | [4] |
Storage Conditions | Sealed, dry, 2-8°C | [4] |
The synthesis of pyrroloquinazoline frameworks emerged prominently in the late 20th century. Early routes relied on acid-catalyzed rearrangements: In 1998, pyrrolo[2,1-c][1,4]benzodiazepines were transformed into pyrrolo[2,1-b]quinazolinones via concentrated HCl-mediated rearrangement, achieving high yields but limited functional group tolerance [3]. This established the synthetic accessibility of the core but left challenges in regioselective halogenation. Subsequent advances focused on direct functionalization: By 2010, aerobic oxidation methodologies enabled C3-hydroxylation and epoxidation of dihydropyrroloquinazolines under ambient conditions, demonstrating the scaffold’s reactivity toward electrophilic oxygen species [10]. The pivotal shift arrived with transition metal catalysis. Silver triflate (AgOTf)-catalyzed intramolecular hydroamination (2015) provided a robust route to pyrrolo[2,1-b]quinazolin-9(1H)-ones from 2-(alkynyl)-4(3H)-quinazolinones under mild conditions (toluene, 80°C, 3h, Ar atmosphere). This method tolerated diverse substituents, including bromine, achieving yields up to 93% [6] [9]. It enabled precise incorporation of bromine at strategic positions prior to cyclization.
The bromine atom at C7 profoundly alters the compound’s chemical and biological profile:
Table 2: Key Synthetic Methodologies for 7-Bromo Derivatives and Analogues
Method | Conditions | Yield | Significance | Reference |
---|---|---|---|---|
HCl-Mediated Rearrangement | Conc. HCl, reflux | High | Early route to fused core; limited functional tolerance | [3] |
AgOTf-Catalyzed Hydroamination | 5 mol% AgOTf, toluene, 80°C, Ar, 3h | 53-93% | Regioselective; tolerates bromo-substituted alkynes | [6] [9] |
Aerobic Oxidation | Acetone/air, ambient, 12 days | 65-70% | Selective C3 hydroxylation/epoxidation | [10] |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1